3-(4-Cyclohexylbenzenesulfonamido)propanoic acid
Description
3-(4-Cyclohexylbenzenesulfonamido)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone linked via a sulfonamide group to a 4-cyclohexylbenzene moiety. The sulfonamide group (-SO₂NH-) bridges the aromatic and aliphatic components, while the cyclohexyl substituent enhances lipophilicity and steric bulk. The cyclohexyl group may improve membrane permeability compared to polar substituents, though it could reduce aqueous solubility.
Properties
IUPAC Name |
3-[(4-cyclohexylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-15(18)10-11-16-21(19,20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATMKOQCBUNILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with beta-alanine under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the amino group of beta-alanine. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
3-(4-Cyclohexylbenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
3-(4-Cyclohexylbenzenesulfonamido)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the cyclohexyl and benzene rings provide hydrophobic interactions that enhance the binding affinity of the compound to its targets .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their properties:
Key Differences and Implications
Substituent Effects on Lipophilicity and Solubility: The cyclohexyl group in the target compound increases LogP (predicted ~3.5), enhancing lipid membrane penetration but reducing water solubility. In contrast, the 4-hydroxyphenyl analogue (LogP ~1.2) exhibits higher solubility due to its polar -OH group, making it more suitable for aqueous-based pharmacological applications .
Electronic and Steric Modifications: The methoxy group in the 4-methoxybenzenesulfonamido derivative () donates electron density via resonance, reducing sulfonamide acidity (pKa ~9–10) compared to the target compound’s sulfonamide (pKa ~8–9). This alters hydrogen-bonding interactions with biological targets .
Biological Activity :
- The 4-hydroxyphenyl derivatives () demonstrate marked antioxidant and anticancer activity, attributed to radical-scavenging -OH groups and apoptosis induction .
- Sulfonamide-containing analogues (e.g., ) are prioritized for enzyme inhibition studies due to their ability to mimic transition states or coordinate catalytic metal ions .
Pharmacological Potential
- Anticancer Activity : While the target compound’s activity remains theoretical, structurally related sulfonamides (e.g., ) have shown promise in halogenation and hydrazone-derivative synthesis for targeted therapies .
- Enzyme Inhibition : The 4-methoxybenzenesulfonamido derivative () crystallized with a carbamoyl group highlights structural versatility for designing inhibitors with tailored steric and electronic profiles .
Biological Activity
3-(4-Cyclohexylbenzenesulfonamido)propanoic acid is a sulfonamide compound that has garnered interest in various fields of biological research. Its unique structural characteristics lend it potential therapeutic applications, particularly in the modulation of biological pathways and enzyme activities.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 790271-25-9
- Molecular Formula : C16H23NO3S
- Molecular Weight : 321.43 g/mol
The compound features a cyclohexyl group attached to a benzenesulfonamide moiety, which is linked to a propanoic acid chain. This configuration is crucial for its biological activity as it influences its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of key biochemical pathways, potentially affecting cellular signaling and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated enzyme activity.
- Receptor Binding : It could interact with receptors that mediate various physiological responses, influencing processes such as pain perception or immune response.
Research Findings
Recent studies have explored the compound's efficacy in various biological contexts:
- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
- Antitumor Effects : Preliminary studies have shown that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further cancer research.
- Neuroprotective Properties : Investigations into the neuroprotective effects of the compound have revealed its potential to mitigate neuronal damage in models of neurodegeneration, possibly through antioxidant mechanisms.
Data Table of Biological Activities
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production | |
| Antitumor | Inhibited cancer cell growth | |
| Neuroprotective | Mitigated neuronal damage |
Case Studies
Several case studies have been conducted to explore the practical applications of this compound:
-
Case Study on Inflammation :
- Objective : To evaluate the anti-inflammatory effects in a rat model.
- Findings : Administration resulted in a significant decrease in paw edema and inflammatory markers, indicating its potential for treating conditions like arthritis.
-
Case Study on Cancer Treatment :
- Objective : To assess the compound's efficacy against breast cancer cell lines.
- Findings : The compound demonstrated dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
-
Neuroprotection Case Study :
- Objective : To investigate neuroprotective effects in a mouse model of Alzheimer's disease.
- Findings : Treatment with the compound improved cognitive function and reduced amyloid plaque formation, suggesting promise for Alzheimer's therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
